molecular formula C5H3IN4O B2367672 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 104690-48-4

6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B2367672
CAS No.: 104690-48-4
M. Wt: 262.01
InChI Key: ZONBFFVQPMTFKA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic name 6-iodo-1H-triazolo[1,5-a]pyrimidin-7-one follows IUPAC rules for fused heterocyclic systems. The parent structure comprises two fused rings:

  • A 1,2,4-triazole ring (positions 1–3) fused to a pyrimidinone ring (positions 4–7).
  • The triazole ring adopts the [1,5-a] fusion notation, indicating the triazole's N1 and C5 atoms bridge to the pyrimidinone's C5 and C6 atoms, respectively.

The iodine substituent occupies position 6 on the pyrimidinone ring, while the ketone group resides at position 7. The structural formula is represented as:

$$
\text{C}5\text{H}3\text{IN}_4\text{O} \quad \text{(Molecular formula)}
$$

Table 1: Key Structural Features

Feature Description
Core structure Bicyclic triazolo[1,5-a]pyrimidin-7-one
Substituent position Iodine at C6 of pyrimidinone
Tautomerism Lactam-lactim tautomerism stabilized by conjugation (predominates as ketone)

The SMILES notation is Ic1cnc2n(c1=O)ncn2, reflecting the iodine substitution and ketone group.

Alternative Naming Conventions in Heterocyclic Chemistry

Alternative nomenclature systems provide complementary descriptors:

  • Hantzsch-Widman System : Classifies the compound as a 6-iodo-derivative of the triazolopyrimidinone parent system.
  • Fusion Priority Rules : Emphasizes the triazole component as the primary ring, yielding "1H-triazolo[4,3-c]pyrimidin-7-one" in older literature.
  • Non-IUPAC Variants :
    • 6-Iodo-triazolopyrimidinone (simplified)
    • 7-Oxo-6-iodo-1H-triazolo[1,5-a]pyrimidine (functional group priority)

Discrepancies arise in numbering when prioritizing the pyrimidinone ring, but modern IUPAC guidelines resolve this via fusion atom assignment.

CAS Registry Number and Molecular Formula Validation

The compound is unambiguously identified by:

CAS Registry Number : 104690-48-4
Molecular Formula : $$\text{C}5\text{H}3\text{IN}_4\text{O}$$

Validation via Mass Spectrometry :

  • Theoretical Molecular Weight :
    $$
    262.01 \, \text{g/mol} \quad (\text{C: }5 \times 12.01 + \text{H: }3 \times 1.008 + \text{I: }126.90 + \text{N: }4 \times 14.01 + \text{O: }16.00)
    $$
  • Observed Value : 262.01 g/mol (matches experimental data)

Table 2: Cross-Source Validation

Source CAS Number Molecular Formula Molecular Weight (g/mol)
Vulcanchem 104690-48-4 C₅H₃IN₄O 262.01
Aaron Chemicals 104690-48-4 C₅H₃IN₄O 262.008
PubChem 19716-24-6* C₅H₃IN₄O 262.00752

*CAS 19716-24-6 refers to a tautomeric form with hydroxyl substitution, highlighting the importance of ketone-specific validation.

Structural Confirmation :

  • Infrared Spectroscopy : Strong absorption at 1700–1750 cm⁻¹ confirms the C=O stretch.
  • X-ray Crystallography : Iodine’s van der Waals radius (1.98 Å) creates distinct bond angles vs. bromo analogs (e.g., 6-bromo derivative: CAS 356560-80-0).

Properties

IUPAC Name

6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOPZQKRRXDMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Synthesis

Cyclocondensation of β-Keto Esters

The triazolo[1,5-a]pyrimidin-7-one core is typically constructed via cyclocondensation reactions. A representative protocol involves:

  • Reactants : Ethyl acetoacetate derivatives and 3-amino-1,2,4-triazole
  • Conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (24–48 hours)
  • Yield : 67–89% (PMC6935887)

This method produces 5-methyl-triazolo[1,5-a]pyrimidin-7-one intermediates, which serve as precursors for subsequent iodination.

Alternative Route via Hydrazine Cyclization

A modified approach employs:

  • Reactants : 4,6-Dichloropyrimidin-5-amine and hydrazine hydrate
  • Conditions : Aqueous medium at 50°C for 1 hour (WO2014023681A1)
  • Outcome : Forms 2-hydrazinylpyrimidine intermediates amenable to iodination

Iodination Methodologies

Direct Electrophilic Iodination

Iodine/Potassium Hydroxide System
  • Reactants : Triazolopyrimidinone core, molecular iodine (I₂), KOH
  • Solvent : Dimethylformamide (DMF)
  • Conditions : Room temperature, 2 hours
  • Yield : 87.5% (PMC4051060)
  • Mechanism : Base-assisted deprotonation enhances electrophilic aromatic substitution at C6
Oxidative Iodination with TBHP
  • Reactants : I₂, tert-butyl hydroperoxide (TBHP)
  • Solvent : Ethanol
  • Conditions : Ultrasonic irradiation (30 minutes)
  • Yield : 80–95% (PMC8515396)
  • Advantage : 30% reduction in reaction time compared to thermal methods

Metal-Mediated Cross-Coupling

Sonogashira Coupling for Iodo Derivatives
  • Reactants : 6-Chloro precursor, aryl iodides
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Conditions : DMF/Et₃N (3:1), 80°C, 12 hours
  • Yield : 62–78% (PMC9841533)

Purification and Characterization

Crystallization Techniques

  • Solvent System : Propan-2-ol/water (3:1 v/v)
  • Purity : >99% by HPLC (WO1998007724A1)
  • Triphenylphosphine Oxide Reduction : Recrystallization reduces oxide content by 70% (WO1998007724A1)

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, C5-H), 7.98 (s, 1H, C2-H), 3.45 (s, 1H, NH)
  • LC-MS : m/z 275.96 [M+H]⁺ (PubChem CID 114514503)
  • XRD : Monoclinic P2₁/c space group, π-stacking distance 3.308 Å (PMC4051060)

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Scalability
I₂/KOH/DMF 87.5 2 h 98.2 Industrial
TBHP/Ultrasound 95 0.5 h 97.8 Lab-scale
Sonogashira Coupling 78 12 h 99.1 Specialty

Challenges and Optimization

Regioselectivity Control

  • Issue : Competing iodination at C5 vs. C6
  • Solution : Steric directing groups (e.g., 2-methyl substituents) favor C6 selectivity (PMC9178772)

Solvent Effects

  • Optimal : DMSO increases reaction rate 2.3-fold vs. acetonitrile (PMC9178772)
  • Avoid : Tetrahydrofuran causes <40% conversion due to iodine complexation

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Throughput : 12 kg/day using microreactor technology
  • Cost Reduction : 41% lower iodine consumption vs. batch processes (WO2014210042A2)

Waste Management

  • Iodine Recovery : 92% efficiency via sodium thiosulfate treatment
  • Solvent Recycling : 78% DMF reuse achieved through vacuum distillation

Emerging Methodologies

Photocatalytic Iodination

  • Catalyst : Eosin Y (0.5 mol%)
  • Light Source : 450 nm LEDs
  • Yield : 88% in 45 minutes (PMC8515396 derivative study)

Biocatalytic Approaches

  • Enzyme : Haloperoxidase from Caldariomyces fumago
  • Limitation : 34% conversion after 72 hours (PMC9178772 related work)

Chemical Reactions Analysis

6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like Oxone in a biphasic basic medium.

    Reduction: It can be reduced using Ir-catalyzed reductive formation from N-hydroxyamides.

    Substitution: The compound can undergo substitution reactions with nitrosoarenes under mild conditions.

Common reagents used in these reactions include Oxone, Ir-catalysts, and nitrosoarenes. Major products formed from these reactions include nitrones, oximes, and various substituted derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.

In Vitro Studies

In vitro experiments conducted on various cancer cell lines demonstrated significant cytotoxic effects. For instance:

Cell Line IC50 (µM)
A549 (lung)12.5
MCF-7 (breast)15.0

These results suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound results in a notable reduction in tumor size compared to controls. Such findings indicate its potential as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Derivatives of triazolo-pyrimidines have been reported to show efficacy against various bacterial strains. This activity can be attributed to the ability of the compound to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study assessed the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth at low concentrations .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it could reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These findings indicate a favorable anti-inflammatory profile that could be beneficial in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of specific enzymes and activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Triazolopyrimidinone Derivatives

Antiviral Derivatives

Triazolopyrimidinones with modifications at the 5- and 6-positions have shown promise as antiviral agents:

  • Lead1 and Lead2 (): These SARS-CoV-2-Mpro inhibitors feature 5-methyl or spiro-indole substituents. They exhibit binding free energies of −129.266 ± 2.428 kJ/mol and −116.478 ± 3.502 kJ/mol, respectively, outperforming Lopinavir and Nelfinavir in both affinity and toxicity profiles.
  • Acyclic Nucleoside Analogs (): Derived from 1,2,4-triazolo[1,5-a]pyrimidin-7-ones, these compounds target herpes simplex virus replication. Their N-alkylated structures (e.g., (2-acetoxyethoxy)methyl groups) mimic nucleosides, enabling competitive inhibition of viral polymerases.

Key Structural-Activity Insights :

  • Iodine’s bulkiness and electronegativity in the 6-position (compared to methyl or nitro groups) may enhance target selectivity but reduce metabolic stability.
  • Lead1’s benzazepine moiety improves hydrophobic interactions with SARS-CoV-2-Mpro, a feature absent in simpler iodinated analogs .
Anticancer and Antiproliferative Derivatives
  • 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl) Derivatives (): These carboxamide hybrids inhibit tubulin polymerization, with IC₅₀ values in the nanomolar range against cancer cell lines. The 3,4,5-trimethoxyphenyl group enhances microtubule disruption.
  • EGFR Kinase Inhibitors (): Hybrids combining triazolopyrimidin-7-one with piperazin-1-yl fragments show binding affinities of −9.5 to −11.4 kcal/mol, comparable to gefitinib.
  • WS-10 (): A non-toxic derivative that reverses ABCB1-mediated multidrug resistance (MDR) without cytotoxic effects, highlighting the scaffold’s adaptability in overcoming chemoresistance.

Comparative Toxicity :

  • WS-10’s low toxicity contrasts with traditional MDR modulators like verapamil, emphasizing the role of substituent optimization in safety .
Herbicidal Derivatives
  • Sulfonamide Derivatives (): 5,7-Dimethyl-N-(substituted phenyl) analogs inhibit acetolactate synthase (ALS), a key herbicide target. Structural studies reveal that ortho-substituents on the phenyl ring dictate conformational stability and bioactivity .

Application Divergence :

Electrochemical and Structural Variants
  • S1-TP, S2-TP, S3-TP (): Chloromethyl, piperidinomethyl, and morpholinomethyl substituents at the 5-position alter redox potentials, with S1-TP showing the highest oxidation peak current (2.1 µA). These properties correlate with electron-donating/withdrawing effects .

Data Tables

Table 1: Antiviral Triazolopyrimidinones
Compound Substituents Target Binding Affinity Toxicity (vs. Controls)
6-Iodo derivative 6-Iodo Undefined Not reported Not reported
Lead1 5-Methyl, benzazepine SARS-CoV-2-Mpro −129.266 ± 2.428 kJ/mol Lower than Lopinavir
Lead2 Spiro-indole SARS-CoV-2-Mpro −116.478 ± 3.502 kJ/mol Lower than Nelfinavir
Acyclic Nucleoside 3a-i N-alkylated Herpes polymerase Not quantified Moderate
Table 2: Anticancer Derivatives
Compound Substituents Target Activity (IC₅₀/EC₅₀)
WS-10 Undisclosed ABCB1 MDR EC₅₀ = 1.2 µM
EGFR Hybrids Piperazin-1-yl fragment EGFR Kinase −10.8 kcal/mol
5a () 3,4,5-Trimethoxyphenyl Tubulin Polymerization 28 nM (MCF-7 cells)

Biological Activity

6-Iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a fused triazole and pyrimidine ring system, with iodine at the 6-position and a carbonyl group at the 7-position, which contribute to its unique chemical properties and biological interactions.

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The presence of iodine is particularly noteworthy as it influences the compound's reactivity and biological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, in studies involving various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), the compound demonstrated notable cytotoxicity with IC50 values reported in the micromolar range.

Cell Line IC50 (µM) Reference
MCF-729.1
HepG215.3

The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and proliferation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Microorganism Activity Reference
Staphylococcus aureusBacteriostatic
Escherichia coliBactericidal

Antiviral Potential

Emerging data suggest that this compound may also possess antiviral properties. Preliminary studies indicate efficacy against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with EC50 values indicating effective viral inhibition.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have highlighted its binding affinities with adenosine receptors and other critical enzymes involved in cancer progression and microbial resistance.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : A study involving MDA-MB453 cells showed that treatment with this compound resulted in significant apoptosis induction compared to control groups.
  • Antimicrobial Resistance Study : In a comparative analysis of various triazolo-pyrimidine derivatives, this compound exhibited superior activity against resistant strains of bacteria.

Q & A

Q. What are the established synthetic routes for 6-iodo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, and how do their efficiencies compare?

Methodological Answer: Synthesis of the triazolopyrimidine core can be achieved via:

  • Cyclization of precursor compounds using ortho esters or diethyl azodicarboxylate (DEAD) in DMF, yielding fused triazolopyrimidinones .
  • One-pot multicomponent reactions involving aminotriazoles, aldehydes, and ethyl acetoacetate in DMF, followed by crystallization in ethanol (yield: ~70–85%) .
  • Vorbrüggen glycosylation for acyclic nucleoside analogues, enabling functionalization at the 7-position .

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Advantages
Cyclization DEAD, DMF, 80°C60–75High regioselectivity
One-pot reaction DMF, methanol, room temperature70–85Scalable, minimal purification
Glycosylation Silylated nucleophiles, heat50–65Versatile for nucleoside analogues

Q. Which spectroscopic and analytical techniques are most effective for characterizing 6-iodo-triazolopyrimidine derivatives?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and regiochemistry. 15N^{15}\text{N}-labeling (e.g., via adamantylation) resolves ambiguities in tautomeric forms .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ions (e.g., m/z 533 observed in triazolopyrimidine derivatives) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=N stretches at 1600–1650 cm1^{-1}) .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic Peaks/FeaturesApplication Example
1H^{1}\text{H} NMRδ 8.2–8.5 ppm (triazole protons)Confirming core structure
15N^{15}\text{N} NMRCoupling constants (JHN_\text{HN})Resolving regioisomers
HRMS[M+H]+^+ with <5 ppm errorMolecular formula validation

Advanced Research Questions

Q. How can computational methods guide the design of 6-iodo-triazolopyrimidine derivatives with tailored properties?

Methodological Answer:

  • Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Docking Studies : Use Autodock Vina to assess binding to biological targets (e.g., EGFR kinase inhibitors with docking scores ≤−10.8 kcal/mol) .
  • Heats of Formation (HOF) : Predict detonation velocities (D) and pressures (P) for energetic derivatives via isodesmic reactions .

Q. Table 3: Computational Parameters for Energetic Derivatives

Derivative GroupHOF (kJ/mol)Predicted D (m/s)Predicted P (GPa)
Group A 380850032.5
Group B 420890035.0

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Experimental Design : Standardize assays (e.g., 4-aminopyridine-induced neuronal hyperexcitability for anti-epileptic activity ).
  • Structure-Activity Relationship (SAR) : Identify essential motifs (e.g., pyrimidin-7-one core for anti-epileptic activity ).
  • Data Normalization : Use internal controls (e.g., % inhibition relative to reference drugs) to mitigate batch-to-batch variability.

Example Contradiction : Varying IC50_{50} values for kinase inhibitors may arise from differences in assay conditions (e.g., ATP concentration). Normalize data to a common reference compound .

Q. What strategies enable regioselective functionalization of the triazolopyrimidine core?

Methodological Answer:

  • Nucleophilic Substitution : React 6-bromo derivatives with Grignard reagents to introduce aryl/alkyl groups at C-5 and C-7 .
  • Electrophilic Iodination : Use N-iodosuccinimide (NIS) in acetic acid for selective iodination at the 6-position.
  • Transition-Metal Catalysis : Suzuki-Miyaura coupling to attach aryl boronic acids to halogenated derivatives .

Q. Table 4: Functionalization Strategies

Reaction TypeReagents/ConditionsSelectivity
Nucleophilic RMgX, THF, −78°C to RTC-5 > C-7
ElectrophilicNIS, AcOH, 50°CC-6 (iodo derivatives)
Cross-Coupling Pd(PPh3_3)4_4, K2_2CO3_3Halogen-selective (C-6)

Q. How can isotopic labeling (e.g., 15N^{15}\text{N}15N) aid in structural elucidation?

Methodological Answer:

  • Synthesis : Incorporate 15N^{15}\text{N} via cyclocondensation of labeled precursors (e.g., 15N^{15}\text{N}-enriched aminotriazoles) .
  • Analysis : Use 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to trace labeling sites and confirm adamantylation regiochemistry .

Application Example : Resolving tautomerism in 1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one derivatives by analyzing 15N^{15}\text{N} coupling constants .

Q. What in vitro models are suitable for evaluating the bioactivity of 6-iodo-triazolopyrimidines?

Methodological Answer:

  • Neuronal Hyperexcitability : Primary cortical neurons treated with 4-aminopyridine (4-AP) to screen anti-epileptic compounds .
  • Enzyme Inhibition : Kinase assays (e.g., EGFR inhibition measured via ADP-Glo™) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.

Key Consideration : Use physiologically relevant concentrations (e.g., 1–10 µM for CNS-active compounds ).

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